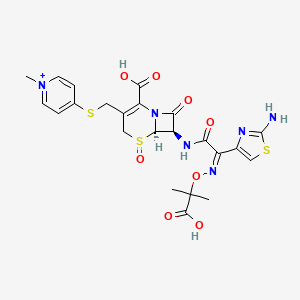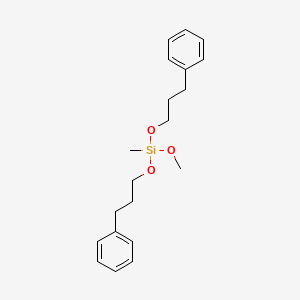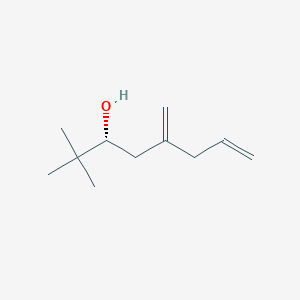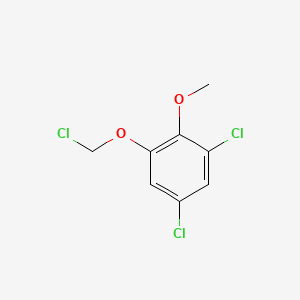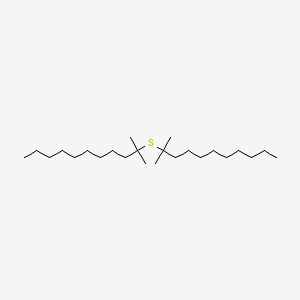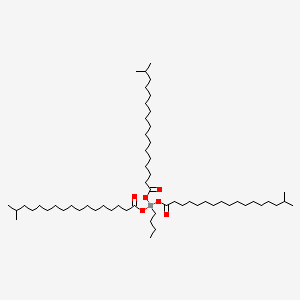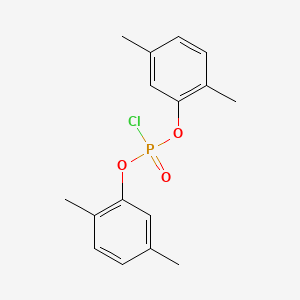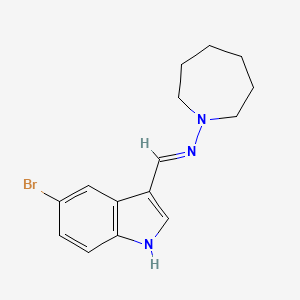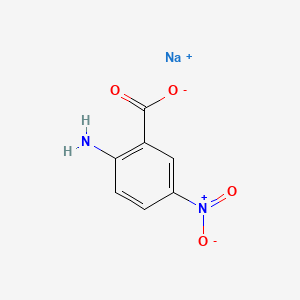![molecular formula C13H13Br2N B12647514 2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide CAS No. 13612-74-3](/img/structure/B12647514.png)
2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 340253 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 340253 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of NSC 340253 is optimized for efficiency and cost-effectiveness. This involves scaling up the laboratory synthesis methods and employing continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
化学反应分析
Types of Reactions
NSC 340253 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 340253 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 340253 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
The reaction conditions typically involve controlled temperatures, specific solvents (such as dichloromethane or ethanol), and inert atmospheres (like nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of NSC 340253 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
NSC 340253 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies related to cell signaling, enzyme inhibition, and metabolic pathways.
Medicine: NSC 340253 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of NSC 340253 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to NSC 340253 include:
- NSC 18509
- NSC 12345
- NSC 67890
Uniqueness
NSC 340253 stands out due to its unique chemical structure and properties, which confer specific reactivity and selectivity in various reactions. Its versatility in different fields of research and industry further highlights its significance compared to similar compounds.
属性
CAS 编号 |
13612-74-3 |
|---|---|
分子式 |
C13H13Br2N |
分子量 |
343.06 g/mol |
IUPAC 名称 |
2-bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13BrN.BrH/c1-11-6-2-3-7-12(11)10-15-9-5-4-8-13(15)14;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
VLVUEHRQMWCCSM-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1C[N+]2=CC=CC=C2Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


